6-Chloro-2-methylpyridine-3-sulfonamide
Overview
Description
6-Chloro-2-methylpyridine-3-sulfonamide is a chemical compound belonging to the class of sulfonamides It is characterized by the presence of a chloro group at the sixth position, a methyl group at the second position, and a sulfonamide group at the third position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-2-methylpyridine-3-sulfonamide typically involves the chlorination of 2-methylpyridine followed by sulfonation. One common method includes:
Chlorination: 2-Methylpyridine is treated with a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) to introduce the chloro group at the sixth position.
Sulfonation: The chlorinated product is then subjected to sulfonation using reagents like chlorosulfonic acid (HSO3Cl) or sulfur trioxide (SO3) to introduce the sulfonamide group.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the chloro group.
Oxidation and Reduction: The sulfonamide group can participate in redox reactions under specific conditions.
Coupling Reactions: It can be involved in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Coupling Reactions: Palladium catalysts (Pd(PPh3)4) and bases like potassium phosphate (K3PO4).
Major Products:
Substitution Products: Depending on the nucleophile, various substituted pyridine derivatives.
Oxidation Products: Sulfonic acids or sulfonate esters.
Coupling Products: Biaryl compounds when involved in Suzuki-Miyaura coupling.
Scientific Research Applications
6-Chloro-2-methylpyridine-3-sulfonamide has diverse applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial and anti-inflammatory properties.
Biological Studies: Used in the study of enzyme inhibition and protein interactions due to its sulfonamide moiety.
Industrial Chemistry: Employed in the synthesis of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 6-Chloro-2-methylpyridine-3-sulfonamide involves its interaction with biological targets such as enzymes. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for bacterial dihydropteroate synthase, thereby inhibiting the enzyme and exerting antibacterial effects. The chloro and methyl groups may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
2-Chloro-6-methylpyridine: Similar structure but lacks the sulfonamide group.
6-Chloro-2-picoline: Another related compound with a similar pyridine ring but different substituents.
Uniqueness: 6-Chloro-2-methylpyridine-3-sulfonamide is unique due to the presence of both chloro and sulfonamide groups, which confer distinct chemical reactivity and biological activity compared to its analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
6-chloro-2-methylpyridine-3-sulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2O2S/c1-4-5(12(8,10)11)2-3-6(7)9-4/h2-3H,1H3,(H2,8,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCHAZLNVAOUHRX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)Cl)S(=O)(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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